molecular formula C14H13Br B6241230 1-[bromo(phenyl)methyl]-2-methylbenzene CAS No. 92189-38-3

1-[bromo(phenyl)methyl]-2-methylbenzene

Cat. No.: B6241230
CAS No.: 92189-38-3
M. Wt: 261.2
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Description

1-[Bromo(phenyl)methyl]-2-methylbenzene is an organic compound with the molecular formula C14H13Br It is a derivative of benzene, where a bromine atom is attached to a phenylmethyl group, and a methyl group is substituted at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[Bromo(phenyl)methyl]-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-methylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, often employing catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-[Bromo(phenyl)methyl]-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (OR-).

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution: Formation of phenylmethyl derivatives such as phenylmethanol or phenylmethylamine.

    Oxidation: Formation of benzoic acid or benzaldehyde.

    Reduction: Formation of 2-methylbiphenyl.

Scientific Research Applications

1-[Bromo(phenyl)methyl]-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential precursor for the development of therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[bromo(phenyl)methyl]-2-methylbenzene involves its interaction with various molecular targets. In substitution reactions, the bromine atom is displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the methyl group undergoes oxidative cleavage to form carboxylic acids or aldehydes. In reduction reactions, the compound is hydrogenated to form hydrocarbons.

Comparison with Similar Compounds

    1-Bromo-2-methylbenzene: Lacks the phenylmethyl group, making it less reactive in certain substitution reactions.

    1-[Chloro(phenyl)methyl]-2-methylbenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in chemical reactions.

    2-Methylbiphenyl: Lacks the bromine atom, making it less versatile in substitution reactions.

Uniqueness: 1-[Bromo(phenyl)methyl]-2-methylbenzene is unique due to the presence of both a bromine atom and a phenylmethyl group, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

92189-38-3

Molecular Formula

C14H13Br

Molecular Weight

261.2

Purity

95

Origin of Product

United States

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